molecular formula C20H22N2O3S B2626895 3-(4-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1396793-41-1

3-(4-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No. B2626895
M. Wt: 370.47
InChI Key: PSXSMPVGQCLAQS-UHFFFAOYSA-N
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Description

The compound ‘3-(4-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea’ is a versatile material used in scientific research1. Its unique structure allows for various applications, such as drug development and catalyst synthesis1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, compounds with similar structures are often synthesized through reactions involving nucleophilic substitution or addition, condensation, or cyclization.



Molecular Structure Analysis

The compound contains several interesting functional groups, including an ethoxyphenyl group, a furan ring, a thiophene ring, and a urea linkage. These groups could potentially interact with biological targets in various ways, influencing the compound’s biological activity.



Chemical Reactions Analysis

Again, while I couldn’t find specific information on the chemical reactions of this compound, compounds with similar structures often undergo reactions at their functional groups. For example, the furan and thiophene rings might undergo electrophilic aromatic substitution, while the urea linkage might participate in acid-base reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the ethoxyphenyl, furan, and thiophene groups in this compound could influence its solubility, stability, and reactivity. However, without specific experimental data, it’s difficult to predict these properties accurately.


Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Derivatives

    A study on the synthesis of novel pyridine and naphthyridine derivatives highlighted the reactivity of compounds structurally related to our compound of interest. This research demonstrated the potential for creating a variety of heterocyclic compounds through reactions with arene diazonium salts and hydrazines, leading to pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives (Abdelrazek et al., 2010).

  • Crystal Structure Analysis

    The crystal structure of a compound closely related to our chemical of interest was elucidated, revealing specific molecular interactions such as C—H⋯O and C—H⋯π, which may inform on the potential binding and interaction mechanisms of similar compounds in biological systems (Badshah et al., 2008).

Pharmacological Applications

  • Antimicrobial Activity

    A study on the synthesis, characterization, and antimicrobial activity of Schiff bases derived from 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes, which share a core structural motif with our compound, revealed promising antimicrobial properties against various pathogens. This suggests potential applications of our compound in developing new antimicrobial agents (Arora et al., 2013).

  • Biochemical Evaluation

    Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, bearing resemblance to the structural framework of our compound, were synthesized and assessed for antiacetylcholinesterase activity. This indicates a possible avenue for exploring our compound's utility in treating conditions like Alzheimer's disease, where acetylcholinesterase inhibitors play a therapeutic role (Vidaluc et al., 1995).

Safety And Hazards

As with any chemical compound, handling ‘3-(4-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea’ would require appropriate safety precautions. However, without specific toxicity data, it’s hard to comment on its potential hazards.


Future Directions

Given the interesting structure of this compound and the biological activity of similar compounds, it could be worthwhile to investigate its potential applications further. This could involve synthesizing the compound, characterizing its physical and chemical properties, studying its reactivity, and testing its biological activity.


Please note that this is a general analysis based on the structure of the compound and the typical properties of similar compounds. For a more accurate and detailed analysis, specific experimental data would be needed.


properties

IUPAC Name

3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-2-24-17-9-7-16(8-10-17)21-20(23)22(15-18-5-3-13-25-18)12-11-19-6-4-14-26-19/h3-10,13-14H,2,11-12,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXSMPVGQCLAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

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